molecular formula C23H27N3O4 B5288748 1-[3-(dimethylamino)propyl]-4-(4-ethoxybenzoyl)-3-hydroxy-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-4-(4-ethoxybenzoyl)-3-hydroxy-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5288748
M. Wt: 409.5 g/mol
InChI Key: NSNRWPVEKHYOAM-XUTLUUPISA-N
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Description

1-[3-(dimethylamino)propyl]-4-(4-ethoxybenzoyl)-3-hydroxy-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolone ring, a dimethylamino propyl group, an ethoxybenzoyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(dimethylamino)propyl]-4-(4-ethoxybenzoyl)-3-hydroxy-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps. One common method includes the reaction of 3-(dimethylamino)-1-propylamine with 4-ethoxybenzoyl chloride to form an intermediate, which is then reacted with pyridine-2-carboxaldehyde and a suitable base to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[3-(dimethylamino)propyl]-4-(4-ethoxybenzoyl)-3-hydroxy-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the ethoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[3-(dimethylamino)propyl]-4-(4-ethoxybenzoyl)-3-hydroxy-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(dimethylamino)propyl]-4-(4-ethoxybenzoyl)-3-hydroxy-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The pyridinyl group can interact with nucleic acids, potentially affecting gene expression .

Comparison with Similar Compounds

Similar Compounds

    3-(dimethylamino)-1-propylamine: A simpler compound with similar functional groups.

    4-ethoxybenzoyl chloride: A precursor used in the synthesis of the target compound.

    Pyridine-2-carboxaldehyde: Another precursor used in the synthesis

Uniqueness

1-[3-(dimethylamino)propyl]-4-(4-ethoxybenzoyl)-3-hydroxy-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the pyrrolone ring, along with the dimethylamino, ethoxybenzoyl, and pyridinyl groups, makes it a versatile compound for various applications .

Properties

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-4-30-17-11-9-16(10-12-17)21(27)19-20(18-8-5-6-13-24-18)26(23(29)22(19)28)15-7-14-25(2)3/h5-6,8-13,20,27H,4,7,14-15H2,1-3H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNRWPVEKHYOAM-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=N3)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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